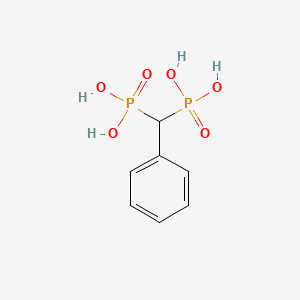

(Phenyl-phosphono-methyl)-phosphonic acid

Cat. No. B8534628

M. Wt: 252.10 g/mol

InChI Key: FRLTXWJJMCIUNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04440646

Procedure details

There were charged into the reaction vessel 23.0 grams (1.0 mole) of sodium metal along with 90 cc. of xylene and 80 cc. of tetrahydrofurane. The vessel was placed under a nitrogen blanket and 138.10 grams (1.0 mole) of diethyl phosphite added over a 35 minute period. An exothermic reaction ensued which was maintained at 62° C. by external cooling. After addition was complete the mixture was heated to 100° C. and held there until all of the sodium metal was gone. The mixture was cooled to 60° to 70° C. and 80.50 grams (0.5 mole) of benzal chloride were added gradually over a 25 minute period. An exothermic reaction ensued which was maintained at 60° to 70° C. by external cooling. The mixture was then heated for 4 hours at 70° to 75° C., cooled to 60° C. The liquid material was separated from the solid and the solid boiled 8 times with 100 cc. of benzene to extract the organic material. The eluate product was then distilled, terminal conditions being a pot temperature of 201° C., distillate temperature 125° C. and pressure 6 mm. The solid residue of 70 grams was tetraethyl phenyl methane diphosphonate. This product was hydrolyzed and the hydrolysis product purified as in Example 1 to obtain phenyl methane diphosphonic acid.

Identifiers

|

REACTION_CXSMILES

|

[Na].[C:2]1([CH3:9])[C:3](C)=[CH:4][CH:5]=[CH:6][CH:7]=1.[P:10]([O-:17])([O:14]CC)[O:11]CC.C(Cl)(Cl)C1C=CC=CC=1>O1CCCC1>[C:2]1([CH:9]([P:10]([OH:17])(=[O:11])[OH:14])[P:10]([OH:17])(=[O:14])[OH:11])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

138.1 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Five

|

Name

|

|

|

Quantity

|

80.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added over a 35 minute period

|

|

Duration

|

35 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An exothermic reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 100° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 60° to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 60° to 70° C. by external cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated for 4 hours at 70° to 75° C.

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid material was separated from the solid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

of benzene to extract the organic material

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The eluate product was then distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pot temperature of 201° C., distillate temperature 125° C. and pressure 6 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hydrolysis product purified as in Example 1

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(P(O)(=O)O)P(O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |